REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.CI.[C:18](=O)([O-])O.[Na+]>C(O)C>[NH:1]=[C:2]1[N:6]([CH3:18])[C:5]2[CH:7]=[CH:8][C:9]([O:11][C:12]([F:15])([F:13])[F:14])=[CH:10][C:4]=2[S:3]1 |f:2.3|
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is separated by filtration
|
Type
|
WASH
|
Details
|
washed with absolute ethanol (2×20 cc)
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C.
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
CUSTOM
|
Details
|
The precipitate is separated by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized in a boiling mixture (50 cc) of absolute ethanol
|
Type
|
DISTILLATION
|
Details
|
distilled water (50:50 by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
N=C1SC2=C(N1C)C=CC(=C2)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |